2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Overview
Description
2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a compound with the molecular formula C10H9N3O2S and a molecular weight of 235.26 g/mol . This compound is notable for its inclusion of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid typically involves the reaction of 1,2,4-triazole-3-thiol derivatives with benzoic acid derivatives under basic conditions . For instance, the reaction of 4- and 5-substituted 1,2,4-triazole-3-thiol derivatives with 2-chloro-N-substituted phenyl acetamide derivatives under basic conditions has been reported .
Industrial Production Methods
This method uses copper catalysts to facilitate the coupling of aryl halides with nitrogen-containing heterocycles .
Chemical Reactions Analysis
Types of Reactions
2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The specific mechanism of action for 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is not well-documented. compounds containing the 1,2,4-triazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A fundamental skeleton for many biologically active compounds.
1,2,3-Triazole: Another isomer of triazole with different properties and reactivity.
Benzothiazole: A similar heterocyclic compound with sulfur and nitrogen atoms in the ring.
Uniqueness
2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a 1,2,4-triazole ring. This structure imparts unique chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8-4-2-1-3-7(8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKRPSXLPNVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368802 | |
Record name | 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733795-49-8 | |
Record name | 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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